molecular formula C14H13NO B3353673 (1-Methyl-9h-carbazol-2-yl)methanol CAS No. 55854-93-8

(1-Methyl-9h-carbazol-2-yl)methanol

Cat. No.: B3353673
CAS No.: 55854-93-8
M. Wt: 211.26 g/mol
InChI Key: QOEVUTIAZTYVFW-UHFFFAOYSA-N
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Description

(1-Methyl-9h-carbazol-2-yl)methanol is an organic compound belonging to the carbazole family. Carbazole derivatives are known for their tricyclic structure, consisting of a central pyrrole ring fused with two benzene rings. This compound is characterized by the presence of a methyl group at the 1-position and a methanol group at the 2-position of the carbazole ring. Carbazole derivatives are widely studied due to their diverse bioactivities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-9h-carbazol-2-yl)methanol typically involves the functionalization of the carbazole core. One common method is the reaction of 1-methylcarbazole with formaldehyde under acidic conditions to introduce the methanol group at the 2-position. The reaction can be carried out using sulfuric acid as a catalyst at elevated temperatures .

Industrial Production Methods

Industrial production of carbazole derivatives, including this compound, often involves large-scale reactions using similar synthetic routes. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-9h-carbazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-9h-carbazol-2-yl)methanol is used as a building block for the synthesis of more complex carbazole derivatives. It is also studied for its photochemical and thermal stability, making it suitable for applications in optoelectronics and materials science .

Biology and Medicine

Carbazole derivatives, including this compound, have shown potential in biological and medicinal applications. They exhibit antimicrobial, anti-inflammatory, and anticancer activities. Research is ongoing to explore their use as therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of polymers and as a precursor for the synthesis of dyes and pigments. Its stability and functionalizability make it valuable in various industrial processes .

Mechanism of Action

The mechanism of action of (1-Methyl-9h-carbazol-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites on these targets, leading to changes in cellular functions. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-9h-carbazol-2-yl)methanol is unique due to the presence of both a methyl group at the 1-position and a methanol group at the 2-position.

Properties

IUPAC Name

(1-methyl-9H-carbazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-9-10(8-16)6-7-12-11-4-2-3-5-13(11)15-14(9)12/h2-7,15-16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEVUTIAZTYVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=CC=CC=C23)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971256
Record name (1-Methyl-9H-carbazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55854-93-8
Record name NSC81705
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81705
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-Methyl-9H-carbazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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